molecular formula C8H12Cl2N4 B13973356 2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride

2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride

Cat. No.: B13973356
M. Wt: 235.11 g/mol
InChI Key: YCLUYBSVMZCWIT-UHFFFAOYSA-N
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Description

2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride is a chemical compound that features a pyrimidine ring substituted with a chlorine atom and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride typically involves the reaction of 2-chloropyrimidine with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural substrates or ligands, allowing the compound to inhibit or modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

    2-chloropyrimidine: A simpler analog that lacks the pyrrolidine ring.

    N-(pyrrolidin-3-yl)pyrimidin-4-amine: Similar structure but without the chlorine atom.

    2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine: The free base form of the hydrochloride salt.

Uniqueness

2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride is unique due to the presence of both the chlorine atom and the pyrrolidine ring, which confer specific electronic and steric properties. These features can enhance the compound’s binding affinity and selectivity for certain biological targets, making it a valuable tool in drug discovery and development .

Properties

Molecular Formula

C8H12Cl2N4

Molecular Weight

235.11 g/mol

IUPAC Name

2-chloro-N-pyrrolidin-3-ylpyrimidin-4-amine;hydrochloride

InChI

InChI=1S/C8H11ClN4.ClH/c9-8-11-4-2-7(13-8)12-6-1-3-10-5-6;/h2,4,6,10H,1,3,5H2,(H,11,12,13);1H

InChI Key

YCLUYBSVMZCWIT-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1NC2=NC(=NC=C2)Cl.Cl

Origin of Product

United States

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